2-Methyl-1-octene
Overview
Description
2-Methyl-1-octene is an organic compound with the molecular formula C9H18 . It is a type of alkene, which means it contains a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-octene consists of a chain of nine carbon atoms with a double bond between the first and second carbon atoms . The second carbon atom is also bonded to a methyl group, which is where the “2-Methyl” part of the name comes from .Chemical Reactions Analysis
Alkenes like 2-Methyl-1-octene can undergo a variety of chemical reactions, including addition, oxidation, and polymerization . For example, they can react with bromine in an electrophilic addition reaction .Physical And Chemical Properties Analysis
2-Methyl-1-octene has a density of 0.7±0.1 g/cm3, a boiling point of 142.6±7.0 °C at 760 mmHg, and a vapor pressure of 6.9±0.1 mmHg at 25°C . It also has a flash point of 26.9±2.4 °C .Scientific Research Applications
Chemical Kinetics in Biodiesel Combustion : A study by Fridlyand et al. (2015) investigated the high-pressure and temperature oxidation of various alkenes, including 1-octene and trans-2-octene, which are structurally similar to 2-Methyl-1-octene. This research is crucial for understanding the chemical kinetics of long esters and alkenes in biodiesel combustion under engine-relevant conditions (Fridlyand, Goldsborough, & Brezinsky, 2015).
Hydroformylation of Alkenes : The hydroformylation of 1-octene using water-soluble rhodium complex catalysts was studied by Purwanto and Delmas (1995). This process is significant in producing aldehydes from alkenes, which is a key step in various industrial chemical syntheses (Purwanto & Delmas, 1995).
Gold(I)-Catalyzed Intermolecular Hydroamination : Zhang, Lee, and Widenhoefer (2009) demonstrated the gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, including 1-octene. This reaction is vital for the formation of various organic compounds and has potential applications in pharmaceutical and material sciences (Zhang, Lee, & Widenhoefer, 2009).
Oligomerization of Alkenes : Xu et al. (2016) explored the oligomerization of 1-butene to produce linear octenes, including isomers like trans-2-octene, using carbon-supported cobalt catalysts. This study is crucial for understanding the production of specific olefin isomers in petrochemical industries (Xu et al., 2016).
Metallocene-Catalyzed Copolymerization : Schneider et al. (1997) investigated the influence of indenyl ligand substitution on metallocene-catalyzed ethene/1-octene copolymerization. This research provides insights into the production of poly(ethene-co-1-octene) copolymers, which have applications in materials science (Schneider et al., 1997).
Safety And Hazards
properties
IUPAC Name |
2-methyloct-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDQPGLIKZGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196635 | |
Record name | 2-Methyl-1-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-octene | |
CAS RN |
4588-18-5 | |
Record name | 2-Methyl-1-octene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-octene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1-octene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-OCTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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